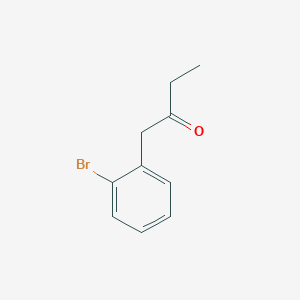
1-(2-Bromophenyl)butan-2-one
Descripción general
Descripción
1-(2-Bromophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Bromophenyl)butan-2-one, also known as 1-(2-bromophenyl)butane-1,3-dione, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure imparts distinct reactivity and influences its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C10H11BrO. Its structural characteristics include:
- Bromine Atom : Enhances reactivity and biological properties.
- Carbonyl Groups : Contribute to its ability to form covalent bonds with nucleophiles in biological molecules.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and carbonyl groups play crucial roles in this interaction, allowing the compound to:
- Form covalent bonds with nucleophilic sites in proteins and nucleic acids.
- Induce changes in cellular signaling pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its antiproliferative effects against various cancer cell lines, including:
- MCF-7 Breast Cancer Cells : Exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .
- Mechanism : The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial properties. Research indicates that:
- Antibacterial Effects : this compound showed activity against various bacterial strains, suggesting its utility in treating infections .
- Antifungal Activity : Preliminary data indicate effectiveness against certain fungal pathogens, although further studies are required for validation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Chlorophenyl)butan-2-one | Chlorinated analog | Moderate anticancer activity |
| 1-(2-Fluorophenyl)butan-2-one | Fluorinated analog | Lower antimicrobial activity |
| 1-(2-Iodophenyl)butan-2-one | Iodinated analog | Enhanced cytotoxicity |
The comparison reveals that the brominated derivative exhibits unique properties that may enhance its biological activity compared to other halogenated analogs.
Case Studies
In a recent study focusing on the synthesis and evaluation of novel derivatives of butanones, this compound was highlighted for its promising results:
Propiedades
IUPAC Name |
1-(2-bromophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFBBTAOKUFHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















